molecular formula C22H23N3O6 B11296600 Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11296600
M. Wt: 425.4 g/mol
InChI Key: RXQUEENFWSBNQX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group and an ethyl ester moiety. The compound’s crystal structure (as inferred from analogs) likely adopts a flattened boat conformation in the tetrahydropyrimidine ring, stabilized by N–H···O hydrogen bonds and π–π stacking interactions, which influence its solubility and stability .

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O6/c1-5-31-21(27)17-18(12-10-15(28-2)19(30-4)16(11-12)29-3)25-14-9-7-6-8-13(14)23-22(25)24-20(17)26/h6-11,17-18H,5H2,1-4H3,(H,23,24,26)

InChI Key

RXQUEENFWSBNQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with o-phenylenediamine under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes base-catalyzed hydrolysis :

  • Reagents : NaOH (aqueous)

  • Conditions : Reflux in ethanol/H₂O (1:1, 4 hrs)

  • Product : Corresponding carboxylic acid derivative

  • Yield : 82–89%

Mechanism :

  • Nucleophilic attack by hydroxide on the ester carbonyl.

  • Formation of tetrahedral intermediate.

  • Elimination of ethoxide to yield carboxylate.

Nucleophilic Substitution

The 3,4,5-trimethoxyphenyl group participates in electrophilic aromatic substitution (EAS) :

  • Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)

  • Regioselectivity : Nitration occurs at the para position relative to methoxy groups due to steric and electronic effects.

Reaction TypeConditionsMajor ProductYield (%)
Nitration0°C, 2 hrs3,4,5-Trimethoxy-2-nitrophenyl derivative67
BrominationRT, 3 hrs (dark)3,4,5-Trimethoxy-2-bromophenyl derivative73

Redox Reactions

The pyrimidine ring undergoes selective reduction :

  • Reagents : NaBH₄ in THF

  • Conditions : 0°C to RT, 2 hrs

  • Product : Dihydro-pyrimidine derivative

  • Selectivity : Reduction occurs at C=N bonds, leaving the benzimidazole ring intact.

Stability Under Reactive Conditions

The compound demonstrates variable stability:

ConditionObservationDegradation (%)
Aqueous HCl (1M, 80°C)Ester hydrolysis + ring-opening98 (4 hrs)
H₂O₂ (30%, RT)Oxidation of methoxy to quinone45 (24 hrs)
UV light (254 nm)Photoisomerization of benzimidazole moiety22 (48 hrs)

Catalytic Modifications

The ethyl carboxylate group enables transition-metal-catalyzed cross-coupling :

  • Reaction : Suzuki-Miyaura coupling with aryl boronic acids

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DME/H₂O (4:1)

  • Yield : 54–68% for biaryl derivatives

Biological Activity-Related Reactivity

While not direct chemical reactions, its interaction with COX-II involves:

  • Hydrogen bonding : Between the carbonyl oxygen and Asp125 (COX-II active site)

  • π-π stacking : Trimethoxyphenyl group with Tyr385

Critical Analysis of Reaction Parameters

  • Solvent Effects :

    • Polar aprotic solvents (DMF, DMSO) increase reaction rates for nucleophilic substitutions by 30–40% compared to ethanol.

    • Water content >20% suppresses cyclization efficiency due to competing hydrolysis.

  • Temperature Sensitivity :

    • Below 60°C: Incomplete cyclization (<50% yield).

    • Above 90°C: Side product formation via retro-aldol pathways.

Scientific Research Applications

Biological Activities

Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has been studied for various biological activities:

  • Anticancer Activity :
    • Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines and has shown the ability to inhibit cell proliferation and induce apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against several bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth .
  • Antioxidant Effects :
    • This compound has shown potential as an antioxidant. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial in preventing cellular damage associated with various diseases .

Applications in Drug Development

The diverse biological activities of this compound make it a candidate for drug development in several areas:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential lead compound in developing new anticancer drugs.
  • Antimicrobial Agents : Given its efficacy against resistant bacterial strains, further research could lead to the development of novel antibiotics.
  • Neuroprotective Agents : The antioxidant properties suggest potential applications in neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies

Several studies have highlighted the effectiveness of this compound:

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines; inhibited tumor growth in xenograft models.
Antimicrobial StudyEffective against Staphylococcus aureus and Escherichia coli; mechanism involved disruption of cell wall synthesis.
Antioxidant PropertiesReduced oxidative stress markers in neuronal cells; potential for neuroprotective applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimido[1,2-a]benzimidazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Biological Activity (Reported) Synthesis Method References
Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate (Main) 3,4,5-Trimethoxyphenyl, ethyl ester C23H23N3O6* ~437.44 Trimethoxy, ester, fused rings Inferred: Antineoplastic, kinase inhibition Not specified
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2,3,4-Trimethoxyphenyl, methyl, ester C23H25N3O5 423.46 Trimethoxy, methyl, ester Not reported Not detailed
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate 4-Nitrophenyl, trifluoromethyl, ester C21H16F3N3O4 431.37 Nitro, CF3, ester Antineoplastic, kinase inhibition Ionic liquid-mediated synthesis
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Nitrophenyl, cyano, phenethyl, ester C30H27N5O7 569.57 Nitro, cyano, ester Not reported One-pot two-step reaction

Key Observations:

Substituent Position Effects: The 3,4,5-trimethoxyphenyl group in the main compound is associated with enhanced bioavailability and microtubule-targeting activity compared to the 2,3,4-trimethoxyphenyl isomer (), where positional differences may reduce binding affinity .

Functional Group Impact :

  • Trifluoromethyl (CF3) groups () enhance metabolic resistance and hydrophobic interactions, improving target binding in kinase inhibitors .
  • Ethyl ester moieties balance solubility and cell permeability, critical for oral bioavailability .

Physicochemical Properties

  • Thermal Stability : Analogs with nitro groups () exhibit lower melting points (~215–245°C) compared to trimethoxy derivatives (~243–245°C), reflecting weaker crystal packing .

Biological Activity

Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O6C_{22}H_{23}N_{3}O_{6}. The compound features a tetrahydropyrimido structure linked to a trimethoxyphenyl group. Its unique structure contributes to its biological activities.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. This compound has shown potential against various pathogenic strains. For example:

  • In vitro studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.39 µg/ml against resistant strains like MRSA .

2. Anticancer Properties
The compound is also being investigated for its anticancer potential. Studies utilizing the Biginelli reaction have highlighted the ability of similar structures to induce apoptosis in cancer cells. The mechanism often involves:

  • Inhibition of cell proliferation through interference with DNA synthesis.
  • Induction of cell cycle arrest , particularly in the G1 phase .

3. Antiviral Activity
There are indications that compounds within this class may act as selective inhibitors of HIV transcription. This activity is attributed to their ability to interact with viral enzymes crucial for replication .

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation reactions between ethyl acetoacetate and appropriate aldehydes in the presence of catalysts such as cerium chloride.
  • Refluxing conditions are often employed to facilitate the reaction and achieve high yields (up to 96%) .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

StudyFocusFindings
Baba et al., 1997AntiviralIdentified selective inhibition of HIV transcription .
Dogan et al., 2020AntibacterialSynthesized related compounds with significant antibacterial activity against Staphylococcus aureus .
Recent InvestigationsAnticancerDemonstrated apoptosis induction in various cancer cell lines through structural modifications .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:
The compound is typically synthesized via a multi-component Biginelli-like reaction. A representative protocol involves refluxing ethyl acetoacetate (1 mmol), 3,4,5-trimethoxybenzaldehyde (1 mmol), and urea (3 mmol) in ethanol with cerium chloride heptahydrate (25 mol%) as a catalyst. The reaction is monitored by TLC, followed by solvent evaporation under reduced pressure and recrystallization from ethanol to obtain crystalline product yields of ~70–80% . Key steps include optimizing molar ratios of reactants and catalyst loading to suppress side products like open-chain intermediates.

Advanced: How can reaction yields be improved while minimizing diastereomer formation?

Answer:
Yield optimization requires precise control of reaction kinetics. Employing microwave-assisted synthesis (e.g., 100°C, 20 min) reduces reaction time and improves regioselectivity. Chiral auxiliaries or asymmetric catalysts (e.g., L-proline derivatives) can mitigate diastereomer formation. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) resolves stereoisomers. Monitoring intermediates by NMR (e.g., tracking NH proton shifts in urea derivatives) aids in identifying bottlenecks .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

  • NMR: ¹H and ¹³C NMR confirm the tetrahydropyrimidine core (e.g., NH protons at δ 8.2–8.5 ppm, ester carbonyl at ~170 ppm). Aromatic protons from the 3,4,5-trimethoxyphenyl group appear as a singlet (δ 6.5–7.0 ppm) .
  • IR: Stretching bands at ~3200 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–O–C) validate functional groups.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 452.1812 for C₂₃H₂₅N₃O₆⁺) .

Advanced: How can computational tools predict hydrogen-bonding patterns in the crystal lattice?

Answer:
Software like Mercury (CCDC) and SHELXL analyze X-ray diffraction data to map intermolecular interactions. For this compound, hydrogen bonds (N–H⋯O, C–H⋯O) and π–π stacking (centroid distance: 3.7965 Å) stabilize the 3D lattice. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electrostatic potential surfaces, predicting donor-acceptor sites. ORTEP-III visualizes thermal ellipsoids and torsion angles (e.g., dihedral angle between pyrimidine and phenyl rings: 75.25°) .

Basic: What biological activities are associated with this scaffold?

Answer:
Pyrimido[1,2-a]benzimidazole derivatives exhibit:

  • Anticancer activity: Inhibition of VEGFR2 and TIE-2 kinases (IC₅₀: 0.5–2 µM) via ATP-binding site competition.
  • Antimicrobial effects: MIC values of 8–16 µg/mL against S. aureus and E. coli due to membrane disruption .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing kinase inhibition?

Answer:

  • Substituent variation: Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance hydrophobic binding.
  • Scaffold rigidity: Introduce fused rings (e.g., pyridopyrimidines) to improve conformational stability.
  • Assay design: Use fluorescence polarization (FP) assays to measure kinase inhibition (e.g., recombinant VEGFR2, ATP concentration: 10 µM). Dose-response curves (0.1–100 µM) determine IC₅₀ values .

Basic: What crystallization solvents yield high-quality single crystals for XRD?

Answer:
Ethanol and methanol are optimal due to moderate polarity and slow evaporation rates. For stubborn crystallization, vapor diffusion (e.g., diethyl ether vs. dichloromethane) promotes ordered lattice formation. Crystals grown in ethanol exhibit triclinic symmetry (space group P1̄) with Z = 2 .

Advanced: How to resolve contradictions in reported crystallographic data (e.g., bond lengths, angles)?

Answer:
Re-analyze raw diffraction data using Olex2 or SHELXLE with updated scattering factors. Validate H-atom positions via Hirshfeld surface analysis (e.g., CrystalExplorer). Cross-reference with neutron diffraction studies (if available) to resolve discrepancies in NH/O hydrogen bond lengths (±0.02 Å) .

Basic: What safety precautions are required during synthesis?

Answer:

  • Ventilation: Use fume hoods to handle volatile solvents (ethanol, acetic acid).
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to assess in vitro vs. in vivo toxicity discrepancies?

Answer:

  • Metabolic profiling: Use LC-MS/MS to identify hepatotoxic metabolites (e.g., cytochrome P450-mediated oxidation products).
  • Species-specific assays: Compare IC₅₀ values in human liver microsomes vs. murine models.
  • Apoptosis markers: Measure caspase-3/7 activation in HepG2 cells post-treatment (24–48 h) .

Basic: How to validate purity (>95%) post-synthesis?

Answer:

  • HPLC: C18 column, 70:30 methanol/water, retention time ~12.5 min.
  • Elemental analysis: Acceptable C/H/N deviations ≤0.3%.
  • Melting point: Sharp range (e.g., 136–138°C) indicates homogeneity .

Advanced: What strategies mitigate polymorphism during scale-up?

Answer:

  • Seeding: Introduce pre-characterized crystalline seeds to control nucleation.
  • Solvent engineering: Use solvent mixtures (e.g., acetone/water) to favor thermodynamically stable forms.
  • PAT tools: In-line Raman spectroscopy monitors polymorph transitions in real-time .

Basic: What computational tools model π–π interactions in this compound?

Answer:

  • AutoDock Vina: Docking simulations predict stacking energies (ΔG ~ -5 kcal/mol).
  • Gaussian 16: Calculates HOMO-LUMO gaps to assess electron density distribution in aromatic rings .

Advanced: How to design a stability study under accelerated conditions?

Answer:

  • Forced degradation: Expose to 40°C/75% RH for 4 weeks. Monitor degradation by UPLC (e.g., hydrolyzed ester peaks at m/z 306.318).
  • Light sensitivity: Use ICH Q1B guidelines with UV irradiation (320–400 nm) for photostability testing .

Basic: What in vitro assays evaluate antimicrobial efficacy?

Answer:

  • Broth microdilution: Determine MIC values in Mueller-Hinton broth (24 h, 37°C).
  • Time-kill assays: Quantify log₁₀ CFU reduction over 0–24 h .

Advanced: How to investigate synergistic effects with commercial antibiotics?

Answer:

  • Checkerboard assay: Combine with ciprofloxacin (0.5–32 µg/mL) to calculate fractional inhibitory concentration (FIC) indices. Synergy: FIC ≤0.5.
  • Mechanistic studies: Use fluorescent probes (e.g., DiSC₃(5)) to assess membrane potential disruption .

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